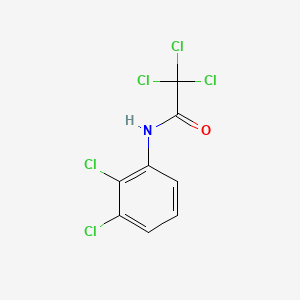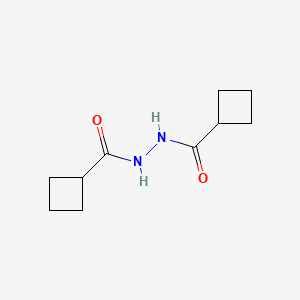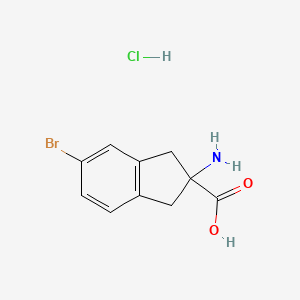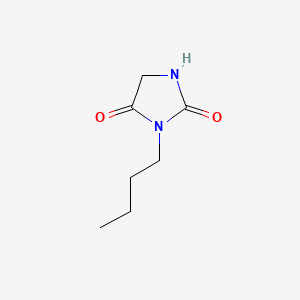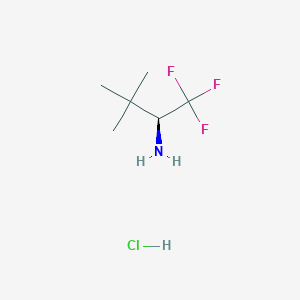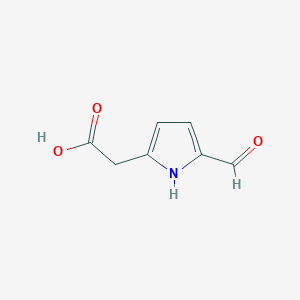
Ácido 2-(5-formil-1H-pirrol-2-il)acético
Descripción general
Descripción
2-(5-Formyl-1H-pyrrol-2-yl)acetic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound is characterized by the presence of a formyl group (-CHO) at the 5-position of the pyrrole ring and an acetic acid moiety at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting from Pyrrole: One common synthetic route involves the formylation of pyrrole using reagents like formic acid or formyl chloride to introduce the formyl group at the 5-position.
Subsequent Functionalization: The resulting 5-formylpyrrole can then be subjected to further reactions to introduce the acetic acid moiety. This can be achieved through various methods, such as the reaction with chloroacetic acid in the presence of a base.
Industrial Production Methods: The industrial production of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed on the formyl group to convert it into a hydroxyl group, resulting in the formation of pyrrole-2-carboxylic acid.
Substitution: Substitution reactions can occur at the pyrrole ring, where various electrophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions can be facilitated using strong acids or Lewis acids.
Major Products Formed:
Oxidation: 2-(5-carboxy-1H-pyrrol-2-yl)acetic acid
Reduction: 2-(5-hydroxymethyl-1H-pyrrol-2-yl)acetic acid
Substitution: Various substituted pyrroles depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-Formyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in biological studies to investigate the role of pyrrole derivatives in various biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 2-formylpyrrole derivatives, have been found to exhibit various biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Mode of Action
For instance, compounds bearing a formyl group side chain have been reported to have a potential reducing ability for metal ions .
Biochemical Pathways
It’s known that 2-formylpyrrole derivatives, which are structurally similar, arise from the non-enzymatic maillard reactions of amines and sugars . This suggests that the compound could potentially interact with biochemical pathways involving these substances.
Result of Action
It’s known that 2-formylpyrrole derivatives, which are structurally similar, display interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrole derivatives, which include this compound, play a significant role in cell biology . They are often involved in various biochemical reactions and can interact with a range of biomolecules
Cellular Effects
It has been suggested that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Comparación Con Compuestos Similares
Pyrrole-2-carboxylic acid: Similar structure but lacks the formyl group.
Indole derivatives: Structurally related heterocyclic compounds with an additional benzene ring.
Pyrrole-2-carboxaldehyde: Similar to the compound but with a different functional group at the 2-position.
Propiedades
IUPAC Name |
2-(5-formyl-1H-pyrrol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-2-1-5(8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFQTXDHXLWUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665496 | |
| Record name | (5-Formyl-1H-pyrrol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345971-25-7 | |
| Record name | (5-Formyl-1H-pyrrol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Fluoroanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655229.png)
![1,3,8-Trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655230.png)
![5-(4-Methoxyanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655231.png)
![4-(3,4-Dichlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655233.png)
![8,10,12-Trimethyl-4-(4-methylphenyl)-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655234.png)
![4-Ethyl-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655235.png)
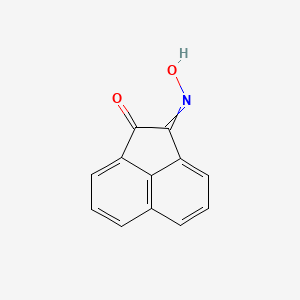
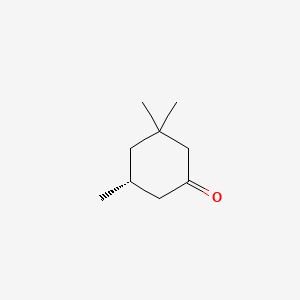
![2-phenyl-1H-benzo[g]indole](/img/structure/B1655244.png)
